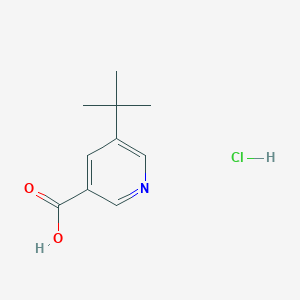

![molecular formula C10H20N2O3S B2548501 Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate CAS No. 2305253-69-2](/img/structure/B2548501.png)

Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

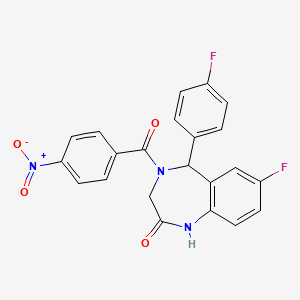

Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate, also known as TBCM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. TBCM is a carboxylate ester that contains an azetidine ring and a methylsulfonimidoyl group. The compound is known for its unique chemical properties, which make it an ideal candidate for use in drug discovery, catalysis, and other chemical applications.

Applications De Recherche Scientifique

Novel Aziridination Reactions

Tert-butyl hypoiodite (t-BuOI) is identified as a potent reagent for aziridines synthesis from olefins and sulfonamides, presenting a metal-free approach for aziridination using accessible sulfonamides as a nitrogen source. This development marks a significant advancement in the synthesis of aziridines, a crucial structural motif in various bioactive compounds (S. Minakata et al., 2006).

Azetidine-based Amino Acid Analog Synthesis

Enantiopure azetidine-2-carboxylic acid analogs with diverse heteroatomic side chains are synthesized by modifying azetidine precursors. These compounds are designed to explore the influence of conformation on peptide activity, providing tools for biochemical studies and potential therapeutic applications (Z. Sajjadi & W. Lubell, 2008).

Aza-Payne Rearrangement for Epoxy Sulfonamide Synthesis

The aza-Payne rearrangement of N-activated 2-aziridinemethanols offers a synthetically valuable equilibration process to generate epoxy sulfonamides in high yields. This method facilitates the production of optically active functionalized 1,2-amino alcohols, contributing to the diversity of synthetic routes available for complex molecular architectures (T. Ibuka, 1998).

Synthesis of Bifunctional Azaspiro Compounds

Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been developed, providing a new entry point to novel compounds with potential applications in medicinal chemistry. These routes allow for selective derivatization of the azetidine and cyclobutane rings, expanding the chemical space accessible for drug discovery (M. J. Meyers et al., 2009).

Development of Versatile Intermediates for Amine Synthesis

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of a wide range of amines. This methodology enables the efficient synthesis of enantioenriched amines, including amino acids and amino alcohols, showcasing the importance of tert-butylsulfonamide derivatives in synthetic organic chemistry (J. Ellman et al., 2002).

Propriétés

IUPAC Name |

tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12-5-8(6-12)7-16(4,11)14/h8,11H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAERVOPMKBDKOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CS(=N)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

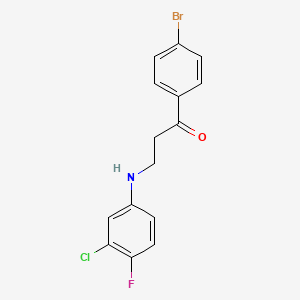

![7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2548419.png)

![2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2548422.png)

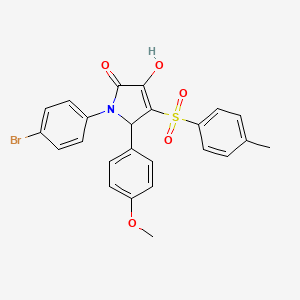

![6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2548428.png)

![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2548429.png)

![N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2548430.png)

![2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan](/img/structure/B2548437.png)

![N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2548438.png)

![4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2548439.png)

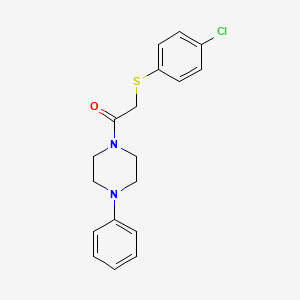

![(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2548440.png)